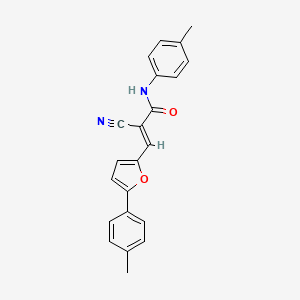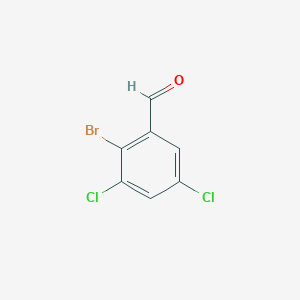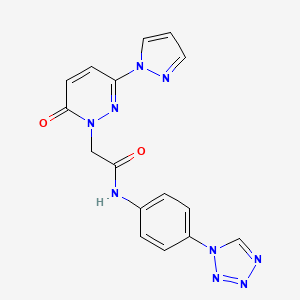![molecular formula C17H20F3N3OS B2862851 2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine CAS No. 2197497-85-9](/img/structure/B2862851.png)
2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a thiazole ring, a piperidine ring, a methoxy group, and a trifluoromethyl group. Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . Piperidine is a heterocyclic compound that consists of a six-membered ring containing nitrogen . The methoxy group (-OCH3) and trifluoromethyl group (-CF3) are common functional groups in organic chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the thiazole ring could be formed via a condensation reaction involving a thiol and a nitrile . The piperidine ring could be formed via a cyclization reaction . The methoxy and trifluoromethyl groups could be introduced via substitution reactions .Molecular Structure Analysis
The presence of multiple heteroatoms (nitrogen, sulfur, oxygen, and fluorine) in the compound suggests that it could participate in a variety of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions . The aromatic thiazole ring and the saturated piperidine ring contribute to the overall shape and conformation of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the methoxy group could be cleaved via hydrolysis to yield a hydroxyl group . The thiazole ring could participate in electrophilic aromatic substitution reactions . The piperidine ring could undergo N-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence its properties include its molecular weight, the polarity of its functional groups, and its overall shape and conformation .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has been conducted on the facile synthesis of thiazolo[3,2]pyridines containing pyrazolyl moiety, demonstrating their potential in creating compounds with antimicrobial activities (El-Emary, Khalil, Ali, & El-Adasy, 2005). Another study focused on copper-catalyzed reactions to introduce unconventional piperidines, showcasing an innovative approach to synthesize polyfunctionalized piperidine derivatives (Crotti, Berti, & Pineschi, 2011).
Biological Activities and Applications
- Antimicrobial Activity: Some derivatives have shown significant antimicrobial properties. For example, studies on thiazolo[3,2-a]pyridine derivatives have highlighted their potential in developing new antimicrobial agents (Lamphon et al., 2004).
- Antiproliferative Effects: Compounds have been synthesized with the intent to explore their antiproliferative effects on human leukemic cells, suggesting their potential application in cancer treatment (Sharath Kumar et al., 2014).
- Antitumor Agents: Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been studied for their anti-inflammatory and analgesic properties, indicating their utility as antitumor agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Material Science and Corrosion Inhibition
- Corrosion Inhibition: The inhibition efficiencies of piperidine derivatives on iron corrosion have been predicted using quantum chemical and molecular dynamic simulation studies, showcasing the relevance of these compounds in material science applications (Kaya et al., 2016).
Direcciones Futuras
The compound could be of interest for further study, given the presence of several functional groups that are commonly found in biologically active compounds. Potential areas of research could include exploring its biological activity, optimizing its synthesis, and investigating its physical and chemical properties .
Propiedades
IUPAC Name |
2-methyl-4-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3OS/c1-12-21-14(11-25-12)9-23-7-5-13(6-8-23)10-24-16-4-2-3-15(22-16)17(18,19)20/h2-4,11,13H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKMPBCZOLKICA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2862769.png)
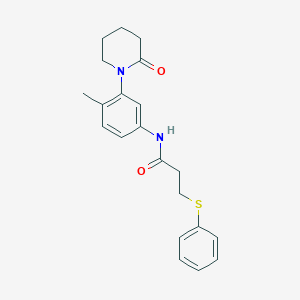
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2862771.png)

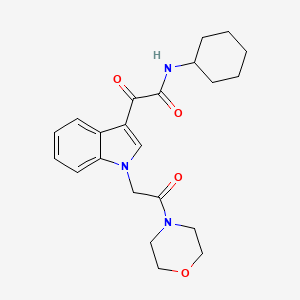
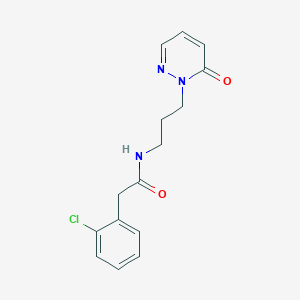
![N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2862781.png)
